(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
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Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known as FMHA, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule with a distinct structure, which is composed of a nine-membered ring and a side chain of five carbon atoms. Because of its unique structure, FMHA has become a popular reagent for many scientific experiments.
Scientific Research Applications
Peptide and Protein Synthesis
- Fmoc is used in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, employing it as a protecting group in ring-closing metathesis (RCM) reactions (Mollica et al., 2012).
- It has been successfully applied in the Arndt-Eistert synthesis of enantiomerically pure β-amino acids from α-amino acids (Ellmerer-Müller et al., 1998).
Solid-Phase Synthesis
- Fmoc-based Xanthenylamide (XAL) handles have been developed for solid-phase synthesis of C-terminal peptide amides, showcasing efficiency in retaining protecting groups under mild conditions (Han et al., 1996).
- The compound has been used to create novel linkers for solid phase synthesis, offering higher acid stability compared to traditional methods (Bleicher et al., 2000).
Self-Assembled Structures
- Fmoc modified aliphatic amino acids can form self-assembled structures under various conditions, leading to potential applications in novel self-assembled architectures (Gour et al., 2021).
Fluorescence Probes and Electrophilic Reagents
- Fmoc derivatives have been used in developing novel fluorescence probes for reactive oxygen species detection, demonstrating applications in biological and chemical studies (Setsukinai et al., 2003).
- It has been chosen as a fluorescent electrophilic reagent for amino acid functionalization before chromatographic resolution (Hsien & Chen, 2007).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQXKHZCVDRSX-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743464 |
Source
|
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |
CAS RN |
865352-21-2 |
Source
|
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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